molecular formula C11H15N3O B12123257 2-(Cyclopropylamino)-2-(pyridin-4-YL)propanamide

2-(Cyclopropylamino)-2-(pyridin-4-YL)propanamide

Katalognummer: B12123257
Molekulargewicht: 205.26 g/mol
InChI-Schlüssel: SVKJGUDQGNUPEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclopropylamino)-2-(pyridin-4-YL)propanamide is an organic compound that features a cyclopropylamino group and a pyridinyl group attached to a propanamide backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-2-(pyridin-4-YL)propanamide typically involves the following steps:

    Formation of the Cyclopropylamino Group: This can be achieved by reacting cyclopropylamine with an appropriate precursor.

    Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Propanamide Backbone: This involves the reaction of the intermediate with a suitable amide-forming reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropylamino group.

    Reduction: Reduction reactions could target the pyridinyl group or the amide functionality.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the pyridinyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a cyclopropyl ketone derivative, while reduction could produce a more saturated amine.

Wissenschaftliche Forschungsanwendungen

2-(Cyclopropylamino)-2-(pyridin-4-YL)propanamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action for 2-(Cyclopropylamino)-2-(pyridin-4-YL)propanamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Cyclopropylamino)-2-(pyridin-3-YL)propanamide
  • 2-(Cyclopropylamino)-2-(pyridin-2-YL)propanamide
  • 2-(Cyclopropylamino)-2-(quinolin-4-YL)propanamide

Uniqueness

The uniqueness of 2-(Cyclopropylamino)-2-(pyridin-4-YL)propanamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. Comparing it with similar compounds can highlight differences in binding affinity, stability, and overall efficacy in various applications.

Eigenschaften

Molekularformel

C11H15N3O

Molekulargewicht

205.26 g/mol

IUPAC-Name

2-(cyclopropylamino)-2-pyridin-4-ylpropanamide

InChI

InChI=1S/C11H15N3O/c1-11(10(12)15,14-9-2-3-9)8-4-6-13-7-5-8/h4-7,9,14H,2-3H2,1H3,(H2,12,15)

InChI-Schlüssel

SVKJGUDQGNUPEX-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=NC=C1)(C(=O)N)NC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.